[1-(4-Chlorophenyl)propyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)propylamine: is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)propylamine typically involves the alkylation of 4-chlorophenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)propylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(4-Chlorophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Chlorophenyl)propylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. It can interact with biological targets such as enzymes or receptors, leading to various physiological effects. Research is ongoing to explore its potential as a lead compound for drug development.
Medicine
In medicine, 1-(4-Chlorophenyl)propylamine is investigated for its pharmacological properties. It may exhibit activities such as analgesic, anti-inflammatory, or antimicrobial effects. Clinical studies are conducted to evaluate its safety and efficacy in treating various medical conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or activate receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Phenylpropylamine: A parent compound with a similar structure but lacking the chlorine substitution.
4-Chlorophenylacetonitrile: A precursor in the synthesis of 1-(4-Chlorophenyl)propylamine.
Isopropylamine: Another precursor used in the synthesis process.
Uniqueness
The presence of the chlorine atom at the para position of the phenyl ring in 1-(4-Chlorophenyl)propylamine imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-4-12(14-9(2)3)10-5-7-11(13)8-6-10/h5-9,12,14H,4H2,1-3H3 |
InChI Key |
ACPPTYCSBMCVLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.